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Compound of Interest

Compound Name: Butyl valerate

Cat. No.: B146188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic techniques used to

characterize butyl valerate (also known as butyl pentanoate), a common fragrance and flavor

agent. Understanding the spectroscopic profile of this aliphatic ester is crucial for quality

control, structural confirmation, and impurity analysis in various research and development

settings. This document outlines the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry, and provides standardized protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the analysis of butyl
valerate. This data serves as a benchmark for comparison with experimentally acquired

spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments in a

molecule. For butyl valerate (C₉H₁₈O₂), the spectrum is characterized by distinct signals for

the protons on the butyl and valerate chains.

Table 1: ¹H NMR Spectroscopic Data for Butyl Valerate (Solvent: CDCl₃)
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Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Assignment

~4.06 Triplet (t) 2H ~6.7
-O-CH₂-CH₂-

CH₂-CH₃

~2.28 Triplet (t) 2H ~7.5
-CO-CH₂-CH₂-

CH₂-CH₃

~1.61 Multiplet (m) 4H -

-O-CH₂-CH₂-

CH₂-CH₃ & -CO-

CH₂-CH₂-CH₂-

CH₃

~1.38 Sextet 2H ~7.4
-O-CH₂-CH₂-

CH₂-CH₃

~0.92 Triplet (t) 6H ~7.4

-O-CH₂-CH₂-

CH₂-CH₃ & -CO-

CH₂-CH₂-CH₂-

CH₃

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending

on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Butyl Valerate (Solvent: CDCl₃)
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Chemical Shift (δ) (ppm) Assignment

~173.8 C=O

~64.2 -O-CH₂-

~34.2 -CO-CH₂-

~30.7 -O-CH₂-CH₂-

~28.2 -CO-CH₂-CH₂-

~22.3 -CO-CH₂-CH₂-CH₂-

~19.2 -O-CH₂-CH₂-CH₂-

~13.8 -O-CH₂-CH₂-CH₂-CH₃

~13.7 -CO-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and

instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for Butyl Valerate (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~2873 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1465 Medium C-H bend (alkane)

~1175 Strong C-O stretch (ester)
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Note: Peak positions and intensities are approximate.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For butyl valerate, Electron Ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data for Butyl Valerate (GC-MS with Electron Ionization)[1]

m/z Relative Intensity (%) Putative Fragment

85.0 99.99 [CH₃(CH₂)₃CO]⁺

57.0 80.93 [C₄H₉]⁺

56.0 81.47 [C₄H₈]⁺

103.0 70.12 [CH₃(CH₂)₃CO-O]⁺

41.0 56.15 [C₃H₅]⁺

Note: The base peak is the most intense peak in the spectrum, assigned a relative intensity of

100% (or 99.99). Other peak intensities are relative to the base peak.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Butyl valerate sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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NMR tube (5 mm)

Pasteur pipette and glass wool

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh the required amount of butyl valerate into a clean, dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

Gently vortex the mixture until the sample is completely dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical

parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number

of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.
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For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and

smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay

may be necessary to obtain a good quality spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CHCl₃ in CDCl₃ for ¹H NMR; 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

ATR-FTIR Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups in butyl valerate.

Materials:

Butyl valerate sample (1-2 drops)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.
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Acquire a background spectrum. This will subtract the absorbance from the atmosphere

(CO₂ and H₂O) and the ATR crystal itself.

Sample Analysis:

Place a small drop of butyl valerate directly onto the center of the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final infrared spectrum in terms of absorbance or

transmittance.

Identify the characteristic absorption bands and compare them to known functional group

frequencies.

Cleaning:

After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in a

suitable solvent like isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate butyl valerate from any volatile impurities and to obtain its mass

spectrum for molecular weight determination and fragmentation analysis.

Materials:

Butyl valerate sample

Volatile solvent (e.g., dichloromethane or hexane)

GC vial with a septum cap
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GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-

polarity column)

Procedure:

Sample Preparation:

Prepare a dilute solution of butyl valerate in a volatile solvent (e.g., 1 mg/mL).

Transfer the solution to a GC vial and seal it with a septum cap.

Instrument Setup:

Set the GC oven temperature program. A typical program might start at a low temperature

(e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250

°C) to ensure elution of all components.

Set the injector temperature (e.g., 250 °C) and the carrier gas (e.g., helium) flow rate.

Set the MS parameters, including the ionization mode (Electron Ionization), mass range

(e.g., m/z 35-300), and detector voltage.

Data Acquisition:

Inject a small volume of the sample (e.g., 1 µL) into the GC.

The GC will separate the components of the sample, and the MS will record the mass

spectrum of each component as it elutes from the column.

Data Analysis:

Identify the peak corresponding to butyl valerate in the total ion chromatogram (TIC).

Extract the mass spectrum for the butyl valerate peak.

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to

confirm the structure. The experimental spectrum can be compared to a library spectrum

(e.g., from the NIST database) for confirmation.
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Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of butyl valerate.

Spectroscopic Analysis Workflow for Butyl Valerate

Sample Preparation

Data Acquisition

Data Processing

Data Interpretation

Butyl Valerate Sample

Dissolve in CDCl3
Filter into NMR Tube Neat Liquid Dilute in Solvent

Acquire 1H & 13C NMR Spectra Acquire ATR-FTIR Spectrum Acquire GC-MS Data

Fourier Transform
Phasing & Baseline Correction

Calibration & Integration
Background Subtraction Chromatogram Integration

Mass Spectrum Extraction

Assign Chemical Shifts
Analyze Coupling Constants

Confirm Connectivity

Identify Functional Groups
(C=O, C-O, C-H)

Determine Molecular Weight
Analyze Fragmentation Pattern

Structural Confirmation
&

Purity Assessment

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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